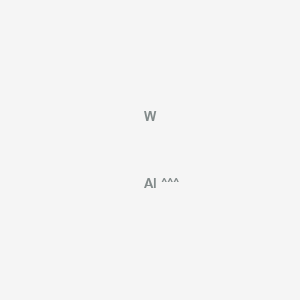

Aluminum;tungsten

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum;tungsten is a compound that combines the properties of aluminum and tungsten. Aluminum is known for its lightweight and high oxidation resistance, while tungsten is recognized for its high melting point and exceptional hardness. The combination of these two elements results in a compound that exhibits unique physical and chemical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of aluminum;tungsten can be achieved through various methods, including powder metallurgy and thermal analysis. One common method involves the use of elemental tungsten and aluminum powders. The powders are mixed and subjected to thermal treatment, leading to the formation of tungsten aluminides such as Al4W and Al12W .

Industrial Production Methods: In industrial settings, the production of this compound often involves processes like cold isostatic pressing, hot isostatic pressing, and sintering. These methods ensure high density and uniform distribution of the compound. The use of hot isostatic pressing, in particular, helps achieve a relative density of over 98%, making the compound suitable for high-performance applications .

Chemical Reactions Analysis

Types of Reactions: Aluminum;tungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, tungsten can react with oxygen to form tungsten trioxide (WO3), while aluminum can form aluminum oxide (Al2O3) under similar conditions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include halogens, acids, and bases. Tungsten reacts with halogens to form tungsten halides, such as tungsten hexafluoride (WF6) and tungsten hexachloride (WCl6). Aluminum, on the other hand, reacts with halogens to form aluminum halides .

Major Products: The major products formed from reactions involving this compound include various tungsten aluminides and oxides. For example, the reaction of tungsten with aluminum can produce Al4W and Al12W, which are known for their high hardness and thermal stability .

Scientific Research Applications

Aluminum;tungsten has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions. In biology and medicine, it is explored for its potential use in medical devices and implants due to its biocompatibility and strength. In industry, this compound is used in the production of high-performance materials for aerospace and automotive applications .

Mechanism of Action

The mechanism of action of aluminum;tungsten involves the formation of strong interfacial bonds between the aluminum matrix and tungsten reinforcements. This results in enhanced mechanical properties, such as increased hardness and thermal stability. The atomic diffusion process plays a crucial role in the formation of tungsten aluminides, which contribute to the compound’s overall performance .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to aluminum;tungsten include other tungsten-based alloys and composites, such as tungsten carbide (WC) and tungsten disulfide (WS2). These compounds share some properties with this compound, such as high hardness and thermal stability .

Uniqueness: What sets this compound apart from these similar compounds is its combination of lightweight and high strength. While tungsten carbide and tungsten disulfide are known for their hardness, they do not offer the same lightweight properties as this compound. This makes this compound particularly valuable in applications where both high strength and low weight are essential, such as in aerospace and automotive industries .

Properties

Molecular Formula |

AlW |

|---|---|

Molecular Weight |

210.82 g/mol |

IUPAC Name |

aluminum;tungsten |

InChI |

InChI=1S/Al.W |

InChI Key |

JYJXGCDOQVBMQY-UHFFFAOYSA-N |

Canonical SMILES |

[Al].[W] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)

![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)

![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)